
4-Amino-3,5-dibromo-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dibromo-L-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanineIt acts as a partial NMDA receptor agonist, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dibromo-L-phenylalanine typically involves the halogenation of L-phenylalanineThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3,5-dibromo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent phenylalanine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenylalanine and dehalogenated products.
Substitution: Various acylated or sulfonated derivatives.
Applications De Recherche Scientifique
4-Amino-3,5-dibromo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke and seizures.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The compound exerts its effects by modulating glutamatergic synaptic transmission. It enhances NMDA receptor function, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors. These actions contribute to its neuroprotective properties and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
3,5-Diiodo-L-tyrosine: Another halogenated derivative with similar neuroprotective properties.
3,5-Dibromo-L-tyrosine: Shares similar mechanisms of action and applications.
4-Amino-3,5-dibromo-D-phenylalanine: A stereoisomer with comparable properties
Uniqueness: 4-Amino-3,5-dibromo-L-phenylalanine is unique due to its specific halogenation pattern and the presence of an amino group at the 4 position.
Propriétés
Numéro CAS |
76912-54-4 |
|---|---|
Formule moléculaire |
C9H10Br2N2O2 |
Poids moléculaire |
338.00 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-amino-3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10Br2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
JZLFHEHCLUENRJ-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)N)Br)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N)Br)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
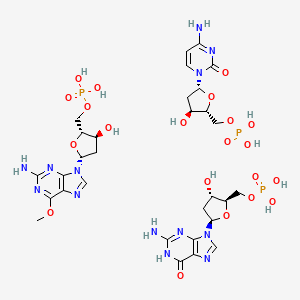
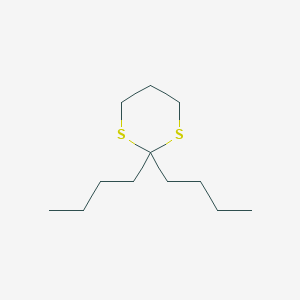
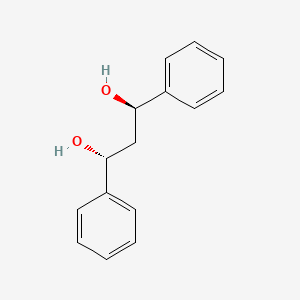

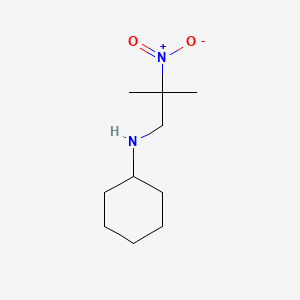
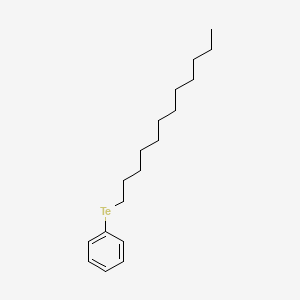
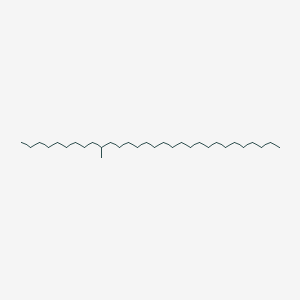

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)

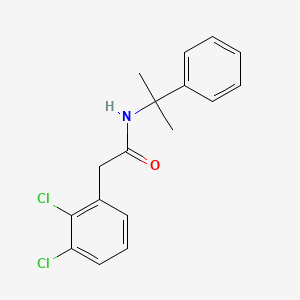
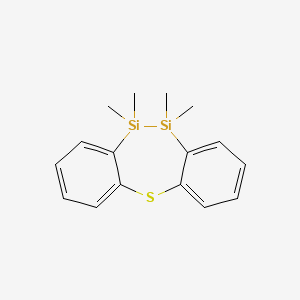
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
